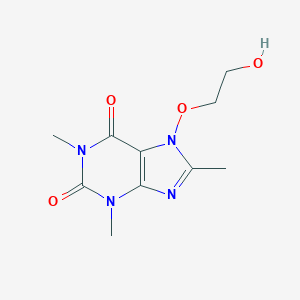
7-(2-Hydroxyethoxy)-1,3,8-trimethylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Hydroxyethoxy)-1,3,8-trimethylxanthine, commonly known as Theophylline, is a methylxanthine drug that is used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has been used for decades as a bronchodilator, but it also has other pharmacological effects that make it a subject of ongoing research.
作用機序
Theophylline works by inhibiting phosphodiesterase (PDE) enzymes, which are responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, Theophylline increases the levels of cAMP and cGMP, which results in smooth muscle relaxation and bronchodilation. Theophylline also has anti-inflammatory effects by inhibiting the production of cytokines and chemokines.
生化学的および生理学的効果
Theophylline has a wide range of biochemical and physiological effects. It increases heart rate and cardiac output, dilates blood vessels, and increases diuresis. Theophylline also has effects on the central nervous system, including increased alertness and decreased fatigue. Theophylline has been shown to increase the production of surfactant in the lungs, which can improve lung function in premature infants with respiratory distress syndrome.
実験室実験の利点と制限
Theophylline has several advantages for lab experiments. It is readily available, inexpensive, and has a well-established pharmacological profile. Theophylline is also relatively stable and can be stored for long periods of time. However, Theophylline has limitations in lab experiments as well. It has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Theophylline also has a short half-life and can be rapidly metabolized by the liver, which can complicate dosing.
将来の方向性
There are several potential future directions for Theophylline research. One area of interest is the use of Theophylline in combination with other drugs for the treatment of respiratory diseases. Another potential direction is the investigation of Theophylline as a neuroprotective agent in the treatment of neurological disorders such as Alzheimer's disease. Theophylline may also have potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to explore these potential applications of Theophylline.
Conclusion:
In conclusion, Theophylline is a methylxanthine drug that has been used for decades as a bronchodilator. It has a wide range of pharmacological effects and has been investigated for its potential use in the treatment of other diseases. Theophylline has advantages and limitations for lab experiments, and there are several potential future directions for research. Theophylline remains an important subject of ongoing research in the scientific community.
合成法
Theophylline is synthesized from xanthine, which is found in many plants, including tea leaves and coffee beans. The synthesis of Theophylline involves the alkylation of xanthine with ethylene oxide to produce 7-(2-Hydroxyethoxy)-1,3-dimethylxanthine, which is then methylated to produce Theophylline.
科学的研究の応用
Theophylline has been extensively studied for its pharmacological effects. It has been shown to have bronchodilator, anti-inflammatory, and immunomodulatory effects. Theophylline has also been investigated for its potential use in the treatment of other diseases such as heart failure, renal failure, and neurological disorders.
特性
CAS番号 |
19774-85-7 |
|---|---|
製品名 |
7-(2-Hydroxyethoxy)-1,3,8-trimethylxanthine |
分子式 |
C10H14N4O4 |
分子量 |
254.24 g/mol |
IUPAC名 |
7-(2-hydroxyethoxy)-1,3,8-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O4/c1-6-11-8-7(14(6)18-5-4-15)9(16)13(3)10(17)12(8)2/h15H,4-5H2,1-3H3 |
InChIキー |
SNNMBEAKYQMGOB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1OCCO)C(=O)N(C(=O)N2C)C |
正規SMILES |
CC1=NC2=C(N1OCCO)C(=O)N(C(=O)N2C)C |
同義語 |
7-(beta-Hydroxyaethoxy)-8-methyltheophyllin [German] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one](/img/structure/B27423.png)
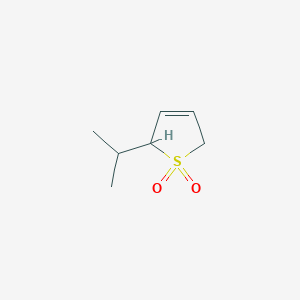
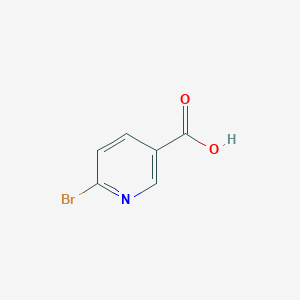
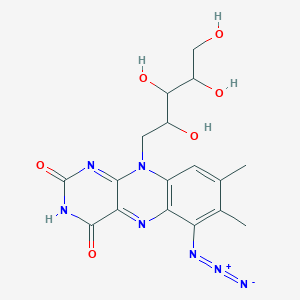
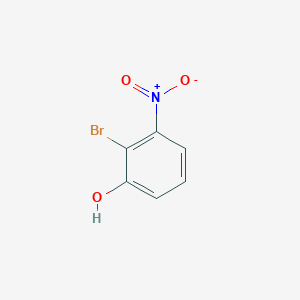
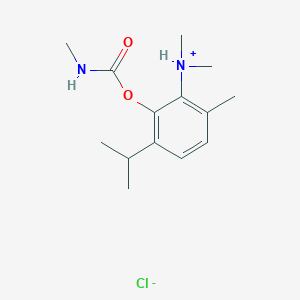
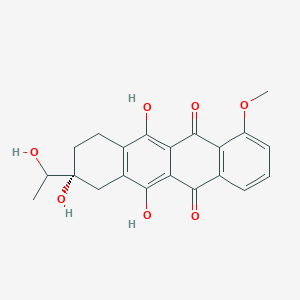
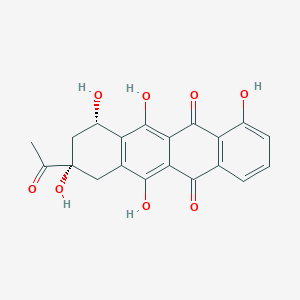
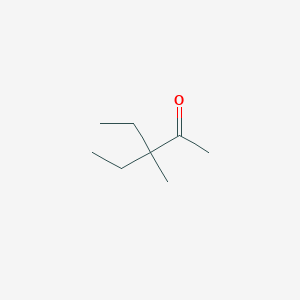
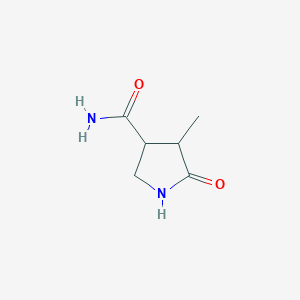
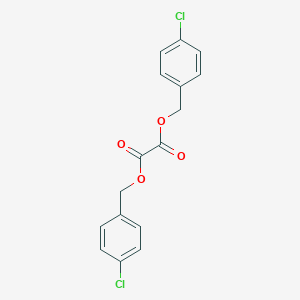
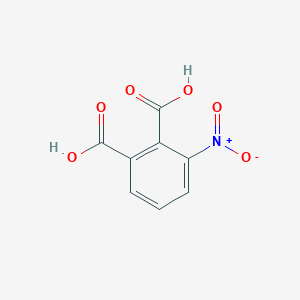
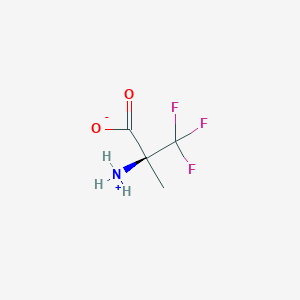
![s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)-](/img/structure/B27462.png)